2,7,8-Trimethoxynaphthalene-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
62345-16-8 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2,7,8-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-16-9-5-4-7-8(14)6-10(17-2)12(15)11(7)13(9)18-3/h4-6H,1-3H3 |
InChI Key |
GZAJIZJOYAMDGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(C2=O)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,7,8 Trimethoxynaphthalene 1,4 Dione and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections of the Naphthoquinone Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. rsc.orgnih.gov For 2,7,8-Trimethoxynaphthalene-1,4-dione, several logical disconnections can be proposed.
A primary disconnection strategy would involve the late-stage oxidation of a correspondingly substituted naphthalene (B1677914) precursor. This simplifies the problem to the synthesis of a 1,4-dihydroxy-2,7,8-trimethoxynaphthalene or a related derivative. This naphthalene core can be further disconnected through strategies that build the bicyclic system. One common approach is a [4+2] cycloaddition (Diels-Alder reaction), which would disconnect the molecule into a substituted benzoquinone and a diene. However, achieving the specific 2,7,8-substitution pattern through this method would be challenging due to regiochemical ambiguity.
A more powerful and regiochemically precise approach involves annulation strategies. This retrosynthetic path disconnects one of the rings, typically leading to two substituted benzene-based fragments. For instance, the naphthoquinone ring could be disconnected across the C4a-C5 and C8a-C1 bonds, suggesting a synthesis from a highly substituted benzaldehyde (B42025) and a suitable C4 synthon. A plausible retrosynthetic pathway is outlined below:
Step 1: Oxidation. The 1,4-dione functionality is seen as the result of an oxidation of a more stable 1,4-dimethoxynaphthalene (B104105) or 1,4-dihydroxynaphthalene (B165239) precursor. This is a common final step in naphthoquinone synthesis.
Step 2: Naphthalene Ring Disconnection. The substituted naphthalene core can be disconnected into a substituted benzoyl derivative and a reagent that provides the remaining two carbons of the quinone ring. This often involves envisioning a condensation or cyclization reaction.
Step 3: Benzene (B151609) Ring Simplification. The highly substituted benzene precursors are disconnected to simpler, more readily available starting materials. For example, a 1,2,3-trimethoxybenzene (B147658) derivative could serve as a key starting material for the "eastern" aromatic ring, with further functionalization providing handles for the annulation step.
This analysis highlights the central challenge: the controlled assembly of a polysubstituted naphthalene ring system with the correct regiochemistry for the three methoxy (B1213986) groups.
Total Synthesis Approaches to this compound
Based on the retrosynthetic analysis, several forward-synthetic strategies can be conceptualized. These methods focus on building the core structure with precise control over the substituent placement.
While a direct tandem Ullmann–Claisen reaction for this specific target is not documented, these two powerful reactions can be used sequentially to construct key bonds. The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-heteroatom bonds, particularly aryl ethers. researchgate.netacs.orgnih.gov The Claisen rearrangement is a thermally induced rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether to form a new carbon-carbon bond with high regioselectivity. mdpi.com
A hypothetical strategy could involve:
Ullmann Coupling: An Ullmann-type reaction could couple a substituted phenol (B47542) with an appropriate aryl halide to form a diaryl ether, or more relevantly, an aryl allyl ether which is a direct precursor for the Claisen rearrangement.
Claisen Rearrangement: The resulting aryl allyl ether would then be subjected to thermal rearrangement. This would introduce an allyl group ortho to the ether linkage, establishing a key carbon-carbon bond necessary for building the second ring of the naphthalene system. Subsequent chemical modifications of the newly introduced allyl group would be required to complete the annulation.
This sequence offers a powerful method for C-C bond formation but is more suited for building complex side chains or initiating annulation rather than a one-pot tandem process for the entire naphthoquinone core.
A versatile strategy for synthesizing substituted naphthoquinones involves the functionalization of a halogenated precursor. researchgate.net Bromine atoms on the naphthoquinone scaffold serve as excellent handles for introducing other functional groups via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. rsc.org
A plausible synthetic route could begin with a pre-formed brominated naphthalene, which is then oxidized to the naphthoquinone. Alternatively, a simpler naphthoquinone could be brominated, though controlling the regioselectivity of this step can be difficult.
A potential sequence is:
Preparation of a Brominated Naphthalene: Synthesis of a precursor such as 2,8-dibromo-7-methoxynaphthalene.
Nucleophilic Substitution/Cross-Coupling: One of the bromine atoms, likely the more activated one, could be replaced with a methoxy group via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination-type reaction adapted for etherification. nih.gov
Final Functionalization and Oxidation: The remaining bromine could be substituted, and the resulting fully substituted naphthalene would then be oxidized to the target this compound using a suitable oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) or Fremy's salt.
The table below outlines representative transformations in this approach.
| Step | Substrate | Reagents/Conditions | Product | Typical Yield (%) |
| 1 | 2,8-Dibromo-7-methoxynaphthalene | NaOMe, CuI, N,N-Dimethylformamide (DMF), Heat | 2-Bromo-7,8-dimethoxynaphthalene | 60-80 |
| 2 | 2-Bromo-7,8-dimethoxynaphthalene | NaOMe, Pd catalyst, ligand, Heat | 2,7,8-Trimethoxynaphthalene | 50-75 |
| 3 | 2,7,8-Trimethoxynaphthalene | Ceric Ammonium Nitrate (CAN), Acetonitrile/Water | This compound | 40-70 |
This table is illustrative, based on yields for analogous reactions reported in the literature.
For a polysubstituted molecule like this compound, achieving the correct arrangement of substituents is a significant challenge. nih.gov The formation of undesired isomers is a common problem in naphthalene synthesis.
Strategies to enforce regioselectivity include:
Directed Ortho-Metalation (DoM): Using directing groups (like methoxy or carbamate (B1207046) groups) to direct lithiation or metallation to a specific ortho position on a benzene ring. Subsequent reaction with an electrophile allows for the controlled introduction of a substituent. This is a powerful tool for building up the substitution pattern on a starting aromatic ring before annulation.
Annulation of Pre-functionalized Rings: The most reliable method for ensuring regioselectivity is to start with a benzene ring that already contains the desired substituents and then build the second ring onto it. For example, starting with a 1,2,3-trimethoxybenzene derivative and performing an annulation reaction would unequivocally set the 7- and 8-methoxy groups' relative positions.
Blocking Groups: Temporarily introducing a blocking group (like a bromine atom) to prevent reaction at an undesired position. The blocking group can be removed later in the synthesis.
Synthesis of Key Intermediates for this compound Analogues
The construction of analogues of the target molecule relies on the ability to prepare a variety of substituted naphthalene ring systems.
A variety of modern synthetic methods are available for the preparation of highly functionalized naphthalenes, which can then be oxidized to the corresponding naphthoquinones. rsc.orgresearchgate.net
Benzannulation Reactions: These reactions construct a benzene ring onto an existing ring. For example, the reaction of arylacetaldehydes with alkynes, often catalyzed by a strong acid like triflimide (HNTf2), can produce polysubstituted naphthalenes. researchgate.net The substitution pattern of the final product is determined by the substituents on the aldehyde and alkyne starting materials.
Cycloaddition Reactions: The Diels-Alder reaction between a substituted aryne and a diene (like a 2-pyrone) can be a powerful method for constructing the naphthalene core. rsc.orgrsc.org Subsequent decarboxylation or other aromatization steps yield the final naphthalene.
Functionalization of Naphthalene Diols: Commercially available or synthetically accessible dihydroxynaphthalenes, such as 2,7-dihydroxynaphthalene, serve as excellent starting points. mdpi.com The hydroxyl groups can be methylated, and their directing ability can be exploited to introduce other substituents at specific positions before the final oxidation step.
The table below shows a hypothetical route to a key intermediate starting from 2,7-dihydroxynaphthalene.
| Step | Starting Material | Reagents/Conditions | Intermediate Product |
| 1 | 2,7-Dihydroxynaphthalene | Dimethyl sulfate, K2CO3, Acetone | 2,7-Dimethoxynaphthalene |
| 2 | 2,7-Dimethoxynaphthalene | Br2, Acetic Acid | 1,8-Dibromo-2,7-dimethoxynaphthalene |
| 3 | 1,8-Dibromo-2,7-dimethoxynaphthalene | n-BuLi, then CO2, then H3O+ | 8-Bromo-2,7-dimethoxynaphthalene-1-carboxylic acid |
This table presents a plausible sequence for creating a highly functionalized intermediate.
Selective Oxidation and Functionalization of Naphthalene Moieties
The conversion of substituted naphthalenes to their corresponding 1,4-diones is a critical step in the synthesis of many naphthoquinone derivatives. A variety of oxidizing agents have been employed for this purpose, with the choice of reagent often dictated by the nature and position of the substituents on the naphthalene ring. For instance, methoxy-substituted naphthalenes can be transformed into 1,2-naphthoquinones using trivalent-iodine-mediated oxidation. rsc.org
The oxidation of naphthalene itself to 1,4-naphthoquinone (B94277) can be achieved through catalytic gas-phase oxidation. google.com In some cases, this process can also yield phthalic anhydride (B1165640) as a byproduct. google.com For laboratory-scale syntheses, reagents like ceric ammonium nitrate (CAN) are commonly used to oxidize hydroxylated or methoxylated naphthalenes to the corresponding p-quinones. aua.grresearchgate.net However, the yields can be variable, and the reaction may produce a mixture of products. aua.gr
Electrochemical methods offer a greener alternative for the oxidation of polycyclic aromatic phenols to polycyclic aromatic quinones. nih.gov This technique involves trapping the initially formed phenoxonium cation with a nucleophile like methanol (B129727) to form an acetal, which is subsequently hydrolyzed to the quinone. nih.gov
The functionalization of the naphthalene core prior to oxidation is a key strategy for accessing a diverse range of naphthoquinone analogues. For example, bromination of naphthalene derivatives can be a stepping stone to more complex structures. An efficient four-step synthesis of 2,5,8-tribromonaphthoquinone from naphthalene has been reported. researchgate.net This highlights how strategic functionalization can lead to specific substitution patterns that would be difficult to achieve through direct oxidation of the parent naphthalene.
The table below summarizes various oxidation methods for naphthalene derivatives, showcasing the diversity of approaches available to synthetic chemists.
| Precursor | Oxidizing Agent/Method | Product | Yield | Reference |
| Methoxy-substituted naphthalenes | Trivalent-iodine-mediated oxidation | 1,2-Naphthoquinones | Not specified | rsc.org |
| Naphthalene | Catalytic gas-phase oxidation | 1,4-Naphthoquinone | Not specified | google.com |
| Hydroxylated/Methoxylated naphthalenes | Ceric Ammonium Nitrate (CAN) | p-Quinones | Variable | aua.grresearchgate.net |
| Polycyclic aromatic phenols | Electrochemical oxidation | Polycyclic aromatic quinones | Not specified | nih.gov |
| Naphthalene derivative | PCC oxidation of a diol intermediate | 2,5,8-Tribromonaphthalene-1,4-dione | High | researchgate.net |
Advanced Synthetic Techniques and Reaction Optimization
To enhance the efficiency, selectivity, and environmental friendliness of naphthoquinone synthesis, researchers have increasingly turned to advanced techniques such as microwave-assisted synthesis and the development of novel catalysts.
Microwave-Assisted Organic Synthesis in Naphthoquinone Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. ajgreenchem.comajgreenchem.com These benefits include dramatically reduced reaction times, improved yields, and enhanced selectivity. ajgreenchem.comresearchgate.net The underlying principle of microwave heating involves the direct interaction of microwaves with polar molecules or ions in the reaction mixture, leading to rapid and uniform heating. researchgate.net This efficient energy transfer can accelerate reactions that are sluggish under conventional conditions. ajgreenchem.com
In the context of naphthoquinone chemistry, microwave irradiation has been successfully employed to synthesize a variety of derivatives. For instance, the synthesis of fluoro phenyl triazoles via click chemistry was achieved in minutes under microwave irradiation, a significant improvement over stirring at room temperature. researchgate.net While this example does not directly produce a naphthoquinone, it demonstrates the potential of microwaves to accelerate bond-forming reactions that could be applied to the synthesis of functionalized naphthalene precursors.
The use of microwave reactors allows for precise control over reaction parameters such as temperature and pressure, further enhancing their utility. nih.gov Moreover, MAOS often aligns with the principles of green chemistry by reducing energy consumption and enabling solvent-free reactions. ajgreenchem.comajgreenchem.com In some cases, reactions can be performed using neat reactants or on solid supports, minimizing the use of hazardous solvents. ajgreenchem.com
The following table highlights the key advantages of microwave-assisted organic synthesis.
| Feature | Description | Reference |
| Reaction Rate Acceleration | Significant reduction in reaction times compared to conventional heating. | ajgreenchem.comresearchgate.net |
| Higher Yields | Often leads to improved product yields. | ajgreenchem.com |
| Enhanced Selectivity | Can improve the selectivity of reactions, reducing the formation of byproducts. | ajgreenchem.com |
| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than conventional methods. | ajgreenchem.com |
| Green Chemistry | Facilitates solvent-free reactions and reduces energy consumption. | ajgreenchem.comajgreenchem.com |
Catalyst Development for Naphthoquinone Derivatization
The development of efficient and selective catalysts is crucial for the derivatization of naphthoquinones and their precursors. Catalysts can play a variety of roles, from facilitating the initial construction of the naphthalene ring system to enabling the introduction of diverse functional groups.
One approach involves the use of bifunctional catalysts. For example, Mo-V-P heteropolyacids have been used as bifunctional acid and redox catalysts for the one-pot synthesis of 1,4-naphthoquinones from hydroquinone (B1673460) and substituted 1,3-dienes. scirp.org These catalysts promote both the initial Diels-Alder reaction to form the naphthalene skeleton and the subsequent oxidation to the naphthoquinone. scirp.org This one-pot process offers a significant simplification over traditional multi-step syntheses. scirp.org
Lewis acids have also been shown to accelerate reactions and improve yields in the synthesis of naphthoquinone derivatives. google.com For instance, scandium trifluoromethanesulfonate (B1224126), lanthanum trifluoromethanesulfonate, and ytterbium trifluoromethanesulfonate can be used as catalysts in the reaction of 5,8-dihydro-1,4-naphthoquinone derivatives with cyclopentadiene. google.com
In the realm of aerobic oxidation, ortho-naphthoquinones themselves can act as organocatalysts. researchgate.net This biomimetic approach, inspired by quinone cofactors in enzymes, can be used for the oxidative deamination of amines. researchgate.net While not a direct synthesis of the target compound, this demonstrates the catalytic potential of the naphthoquinone scaffold.
Furthermore, transition metal catalysts are widely used in cross-coupling reactions to introduce substituents onto the naphthalene or naphthoquinone core. Palladium-catalyzed processes, for example, are instrumental in constructing polycyclic naphthalenes from simple alkynes, which can then be oxidized to the corresponding naphthoquinones. rsc.org The choice of catalyst and ligands is critical for achieving high yields and controlling the regioselectivity of these functionalization reactions.
The table below provides examples of different types of catalysts used in the synthesis and derivatization of naphthoquinones.
| Catalyst Type | Example | Application | Reference |
| Bifunctional (Acid/Redox) | Mo-V-P Heteropolyacids | One-pot synthesis of 1,4-naphthoquinones | scirp.org |
| Lewis Acid | Scandium trifluoromethanesulfonate | Acceleration of Diels-Alder reactions | google.com |
| Organocatalyst | ortho-Naphthoquinone | Aerobic amine oxidation | researchgate.net |
| Transition Metal | Palladium catalyst | Synthesis of polycyclic naphthalenes | rsc.org |
Structural Elucidation and Conformational Analysis of 2,7,8 Trimethoxynaphthalene 1,4 Dione
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and molecular formula can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2,7,8-Trimethoxynaphthalene-1,4-dione, ¹H NMR and ¹³C NMR spectroscopy would provide crucial data on the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, the protons on the naphthalene (B1677914) ring and the methoxy (B1213986) groups would exhibit distinct chemical shifts, multiplicities, and coupling constants, allowing for their precise assignment. The integration of the signals would correspond to the number of protons in each unique environment.
The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbonyl carbons, aromatic carbons, and methoxy carbons would appear in characteristic regions of the spectrum, confirming the presence of the naphthalene-1,4-dione core and the three methoxy substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| H-3 | 6.1 - 6.3 | s | - |
| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 |
| H-6 | 7.3 - 7.5 | d | 8.0 - 9.0 |
| 2-OCH₃ | 3.9 - 4.1 | s | - |
| 7-OCH₃ | 3.8 - 4.0 | s | - |
| 8-OCH₃ | 3.8 - 4.0 | s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 180 - 185 |
| C-4 | 185 - 190 |
| C-2, C-7, C-8 | 155 - 165 |
| C-4a, C-8a | 125 - 135 |
| C-5, C-6 | 115 - 125 |
| C-3 | 105 - 115 |
| Methoxy Carbons | 55 - 65 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with a high degree of accuracy. This allows for the unambiguous determination of its molecular formula. For this compound (C₁₃H₁₂O₅), HRMS would provide a measured mass that corresponds very closely to its calculated theoretical mass, thereby confirming the elemental composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₅ |
| Calculated Mass | 248.0685 |
| Measured Mass | [Experimental value would be here] |
Note: A measured mass within a few parts per million (ppm) of the calculated mass would confirm the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.
The most prominent peaks would be the strong absorptions corresponding to the C=O stretching vibrations of the dione (B5365651) functionality. Additionally, C-O stretching vibrations for the methoxy groups and C=C stretching vibrations of the aromatic ring would be observed.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ketone) | 1650 - 1690 |
| C=C (Aromatic) | 1500 - 1600 |
| C-O (Methoxy) | 1050 - 1250 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
Note: These are typical ranges and the exact peak positions can be influenced by the molecular structure.
X-ray Crystallography of this compound and Crystalline Analogues
While spectroscopic data provides information about molecular connectivity, X-ray crystallography offers a definitive three-dimensional picture of a molecule's structure in the solid state. This technique would not only confirm the constitution of this compound but also provide insights into its conformational preferences and intermolecular interactions. As of this writing, specific crystallographic data for this compound is not available in the surveyed scientific literature. However, the principles of the analysis that would be applied are discussed below.
Intermolecular Hydrogen Bonding Networks and Their Influence on Crystal Structure
Although this compound does not possess strong hydrogen bond donors (like -OH or -NH), weak C-H···O hydrogen bonds can play a significant role in stabilizing the crystal structure. An X-ray diffraction analysis would precisely measure the distances and angles of these weak intermolecular interactions. The arrangement and strength of these interactions would be crucial in dictating the final crystal packing motif. The planarity of the naphthalene-1,4-dione system is a key feature that influences how these molecules interact with their neighbors in the solid state. nih.gov
π–π Stacking Interactions in the Solid State
The phenomenon of π–π stacking is a crucial factor in determining the solid-state packing and, consequently, the material properties of aromatic compounds. These non-covalent interactions involve the overlap of π-orbitals between adjacent aromatic rings. In the case of this compound, a detailed analysis of these interactions would require crystallographic data, which is not currently present in the accessible scientific literature. Such data would provide precise measurements of intermolecular distances and the geometric arrangement of the naphthalene rings in the crystal lattice, including parameters like the interplanar distance, and the horizontal and vertical displacement between stacked molecules. Without experimental data from techniques such as X-ray crystallography, a quantitative and specific description of the π–π stacking interactions for this compound remains speculative.
Table 1: Hypothetical Parameters for π–π Stacking Interactions in this compound (Data Not Available)
| Parameter | Description | Hypothetical Value |
| Interplanar Distance (Å) | The perpendicular distance between the planes of two stacked aromatic rings. | Data Not Available |
| Centroid-to-Centroid Distance (Å) | The distance between the geometric centers of two stacked aromatic rings. | Data Not Available |
| Horizontal Displacement (Å) | The lateral offset between the centers of two stacked aromatic rings. | Data Not Available |
| Stacking Angle (°) | The angle between the normal vectors of the planes of two stacked rings. | Data Not Available |
Stereochemical Considerations and Regioisomeric Purity
The synthesis of substituted naphthoquinones, such as this compound, can potentially lead to the formation of various regioisomers, depending on the starting materials and reaction conditions. The specific placement of the three methoxy groups on the naphthalene framework at positions 2, 7, and 8 is critical to the compound's identity and properties. The confirmation of this specific substitution pattern, and therefore the regioisomeric purity, is paramount.
Typically, the structural confirmation and assessment of regioisomeric purity are achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC), is a powerful tool for elucidating the precise connectivity of atoms within a molecule. The observed chemical shifts and coupling constants provide definitive evidence for the substitution pattern. Additionally, mass spectrometry can confirm the molecular weight and elemental composition.
However, specific studies detailing the comprehensive spectroscopic analysis and the methods used to ensure the regioisomeric purity of this compound are not described in the available literature. While general principles of stereochemistry and purity assessment apply, their specific application to this compound has not been documented.
Information regarding the biological activities of the chemical compound "this compound" is not available in publicly accessible scientific literature.
Extensive and targeted searches for preclinical research data on the antimicrobial and anticancer properties of this compound have yielded no specific results. The current body of scientific publications does not appear to contain in vitro studies detailing this particular compound's efficacy against bacterial, fungal, or viral strains, nor its cytotoxic and antiproliferative effects on cancer cell lines.
Therefore, it is not possible to provide an article that adheres to the requested detailed outline, as the specific data required for the sections on "Exploration of Biological Activities in Preclinical Research Models" is not available. The scientific community has published extensively on the broader class of naphthalene-1,4-diones and various other derivatives, but this compound remains uncharacterized in the context of the specified biological activities.
Exploration of Biological Activities in Preclinical Research Models
Anti-inflammatory Activity Studies (Molecular and Cellular Mechanisms)
The anti-inflammatory potential of naphthoquinone derivatives has been a subject of considerable research. While direct studies on 2,7,8-Trimethoxynaphthalene-1,4-dione are limited, the broader class of methoxylated naphthoquinones has been shown to exert anti-inflammatory effects through various molecular and cellular mechanisms. These compounds are known to modulate key inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.
In preclinical models, the anti-inflammatory action of related naphthoquinones is frequently associated with the downregulation of nitric oxide (NO) production. This is a critical aspect of the inflammatory response, and its inhibition is a key target for anti-inflammatory agents. The mechanism often involves the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation.
Furthermore, studies on analogous compounds have demonstrated a reduction in the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
The impact of these compounds extends to the modulation of pro-inflammatory cytokines. Research on various naphthoquinones has shown a decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). These cytokines play a central role in orchestrating the inflammatory cascade, and their suppression is a key indicator of anti-inflammatory potential.
While specific data for this compound is not available, the established activities of structurally similar compounds provide a strong rationale for its investigation as an anti-inflammatory agent.
Table 1: General Anti-inflammatory Mechanisms of Naphthoquinone Derivatives in Preclinical Models
| Molecular Target | Observed Effect | Implication in Inflammation |
|---|---|---|
| Nitric Oxide (NO) Production | Inhibition | Reduction of a key inflammatory mediator |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression | Decreased synthesis of NO |
| Cyclooxygenase-2 (COX-2) | Downregulation of expression | Reduced production of inflammatory prostaglandins |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased secretion | Attenuation of a primary pro-inflammatory cytokine |
| Interleukin-1 beta (IL-1β) | Decreased secretion | Dampening of the inflammatory response |
Other Investigated Biological Potentials (In Vitro/Preclinical Focus)
Beyond its putative anti-inflammatory effects, the chemical structure of this compound suggests the potential for other significant biological activities, which have been explored in related compounds.
The antioxidant properties of phenolic and quinonoid compounds are well-documented. Naphthoquinones, including methoxylated derivatives, can act as antioxidants through various mechanisms. Their ability to scavenge free radicals is a key aspect of this activity.
The radical scavenging capacity of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). The presence of methoxy (B1213986) groups on the naphthalene (B1677914) ring can modulate this activity. While specific studies on the radical scavenging capabilities of this compound are not prevalent in the literature, related methoxyphenols have demonstrated potent scavenging of radicals such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical.
The antioxidant potential of these compounds is crucial, as oxidative stress is implicated in the pathogenesis of numerous inflammatory and parasitic diseases. By mitigating oxidative damage, these compounds could exert a protective effect at the cellular level.
Naphthoquinones have a well-established history in the fight against parasitic diseases, most notably malaria. The drug atovaquone, a hydroxynaphthoquinone, is a licensed antimalarial agent. nih.gov The mechanism of action for many anti-malarial naphthoquinones involves the inhibition of the parasite's mitochondrial electron transport chain. nih.gov
Research into synthetic and natural naphthoquinones has revealed that structural modifications, including the introduction of methoxy groups, can influence their antiplasmodial activity. Studies on lapachol-based naphthoquinones have demonstrated in vitro activity against Plasmodium falciparum. nih.govcapes.gov.br While direct evidence for this compound is lacking, the established anti-parasitic potential of the naphthoquinone scaffold suggests that it could be a promising candidate for further investigation in this area.
The exploration of novel naphthoquinones is driven by the urgent need for new anti-parasitic agents to combat the growing problem of drug resistance.
Table 2: Investigated Biological Potentials of Related Naphthoquinone Scaffolds
| Biological Activity | Investigated Mechanism/Model | Relevance |
|---|---|---|
| Antioxidant | Radical Scavenging Assays (e.g., DPPH) | Mitigation of oxidative stress |
| Anti-malarial | In vitro assays against Plasmodium falciparum | Potential for new treatments for malaria |
| Anti-parasitic | Inhibition of parasitic mitochondrial electron transport | Broad-spectrum anti-parasitic potential |
Mechanistic Insights into Molecular and Cellular Action
Redox Cycling and Reactive Oxygen Species (ROS) Generation Pathways
Naphthoquinones are well-documented for their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS), which are key signaling molecules and mediators of oxidative stress. This process is a cornerstone of the bioactivity of many quinone compounds.
The process of redox cycling is initiated by the one-electron reduction of the quinone moiety of 2,7,8-Trimethoxynaphthalene-1,4-dione, which results in the formation of a semiquinone radical. This intermediate is often unstable and can readily donate its electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical. This cycle can repeat, leading to a continuous generation of ROS. The stability of the semiquinone radical is a critical factor in this process; while often transient, its persistence can be influenced by the local cellular environment and the specific substitution pattern on the naphthoquinone ring.
The initial one-electron reduction that kicks off redox cycling is often catalyzed by cellular reductases and oxidoreductases. Enzymes such as NADPH-cytochrome P450 reductase can facilitate this process, transferring an electron from NADPH to the quinone. This interaction is a pivotal step in the generation of ROS within the cell. The efficiency of this interaction can be influenced by the redox potential of the specific naphthoquinone derivative. While direct studies on this compound are not extensively available, the general mechanism is well-established for other naphthoquinone compounds.
| Enzyme Family | Role in Redox Cycling | Potential Effect on this compound |
| NADPH-cytochrome P450 reductases | Catalyze one-electron reduction of quinones | Initiation of redox cycling and ROS production |
| NADH-cytochrome b5 reductase | Can contribute to quinone reduction | Potential contributor to the formation of semiquinone radicals |
| Other flavoenzymes | Can participate in single-electron transfer reactions | May also be involved in the redox cycling of the compound |
Electrophilic Adduct Formation with Biological Nucleophiles
The electrophilic nature of the naphthalene-1,4-dione scaffold allows it to react with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. This covalent modification can alter the structure and function of key cellular proteins, thereby impacting various signaling pathways.
The carbon atoms of the quinone ring in this compound are susceptible to nucleophilic attack. The thiol groups of cysteine residues in proteins are particularly reactive nucleophiles that can form covalent adducts with the naphthoquinone ring. This process, known as arylation, can lead to the inactivation or altered function of the modified proteins. This mechanism is a key contributor to the biological activity of many electrophilic compounds.
The covalent modification of specific regulatory proteins can have significant downstream effects on cellular signaling.
Protein Tyrosine Phosphatases (PTPs): PTPs are a family of enzymes that play crucial roles in cellular signaling by removing phosphate (B84403) groups from tyrosine residues. The catalytic site of many PTPs contains a reactive cysteine residue that is essential for their function. Electrophilic compounds like this compound could potentially target this cysteine, leading to the inactivation of the PTP. Inhibition of PTPs can lead to the hyper-phosphorylation of their substrates, thereby altering signaling cascades involved in cell growth, proliferation, and differentiation. nih.gov
Keap1/Nrf2 Pathway: The Keap1/Nrf2 pathway is a major regulator of the cellular antioxidant response. nih.gov Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its degradation. nih.gov Keap1 contains several reactive cysteine residues that act as sensors for electrophilic and oxidative stress. Electrophiles can covalently modify these cysteines, leading to a conformational change in Keap1 that prevents it from targeting Nrf2 for degradation. nih.gov This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a battery of antioxidant and cytoprotective genes. nih.govfrontiersin.org It is plausible that this compound, as an electrophilic naphthoquinone, could activate the Nrf2 pathway through this mechanism. frontiersin.org
| Target Protein | Site of Interaction | Consequence of Interaction |
| Protein Tyrosine Phosphatases (PTPs) | Catalytic cysteine residue | Inhibition of phosphatase activity, altered cell signaling |
| Keap1 | Reactive cysteine residues | Disruption of Keap1-Nrf2 interaction, activation of the Nrf2 antioxidant response |
Modulation of Cell Signaling Pathways and Gene Expression
The aforementioned mechanisms of redox cycling and electrophilic adduction can converge to modulate a wide array of cell signaling pathways and ultimately alter patterns of gene expression.
The generation of ROS can act as a secondary signaling mechanism, influencing the activity of redox-sensitive transcription factors and signaling kinases. Similarly, the covalent modification of key regulatory proteins like PTPs and Keap1 can have far-reaching consequences on cellular signaling networks. nih.govnih.gov
Activation of the Nrf2 pathway, for instance, leads to the upregulation of genes involved in antioxidant defense, detoxification, and the maintenance of cellular redox homeostasis. This can have a profound impact on the cell's ability to cope with oxidative and electrophilic stress. The specific gene expression profile induced by this compound would depend on the cellular context and the concentration of the compound.
| Signaling Pathway | Potential Modulation by this compound | Downstream Effects |
| Keap1/Nrf2 Pathway | Activation via covalent modification of Keap1 | Upregulation of antioxidant and cytoprotective genes |
| Protein Tyrosine Phosphatase-regulated pathways | Inhibition of PTPs via covalent modification | Alterations in phosphorylation-dependent signaling cascades |
| ROS-mediated signaling | Activation through redox cycling | Modulation of redox-sensitive transcription factors and kinases |
Impact on Inflammatory Response Pathways
Direct studies detailing the impact of this compound on inflammatory pathways are not available. However, the activity of related compounds suggests a potential for interaction with these signaling cascades. Oxidative stress, a common consequence of naphthoquinone activity, is a known driver of inflammatory responses through the activation of pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). nih.gov
Activation of the MAPK and NF-κB signaling pathways can lead to the production and release of pro-inflammatory cytokines, including interleukin-6 (IL-6), IL-8, and tumor necrosis factor-α (TNF-α). nih.govnih.gov For instance, studies on cocultures of epithelial cells and eosinophils have demonstrated that inhibitors of p38 MAPK and NF-κB can decrease the release of various chemokines, highlighting the central role of these pathways in inflammation. nih.gov It is plausible that, like other naphthoquinones, this compound could modulate these pathways, potentially initiated by an increase in cellular oxidative stress.
Effects on Cell Damage Protection and Survival Mechanisms
The influence of this compound on cell survival mechanisms has not been specifically elucidated. However, research on analogous compounds points towards a significant role in modulating apoptosis and cellular stress responses. Many naphthoquinone derivatives have been shown to induce apoptosis, or programmed cell death, particularly in cancer cells. nih.govnih.gov
A primary mechanism for this pro-apoptotic activity is the generation of intracellular reactive oxygen species (ROS). nih.govnih.gov An excess of ROS can lead to oxidative stress, causing damage to cellular components, including a reduction in the mitochondrial membrane potential. nih.govmdpi.com This disruption of mitochondrial integrity can trigger the release of cytochrome c, which in turn activates initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately leading to cell death. imrpress.commdpi.com
Furthermore, some naphthoquinones have been observed to downregulate pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which would otherwise inhibit apoptosis and promote cell survival. nih.govmdpi.com For example, a study on synthetic bis-lawsone derivatives found that the lead compound induced apoptosis in glioma cells by generating ROS and downregulating the PI3K/Akt/mTOR pathway. nih.gov
Table 1: Effects of Naphthoquinone Derivatives on Cellular Mechanisms
| Compound Class | Observed Effect | Mediating Factors | Target Pathway |
|---|---|---|---|
| 5,8-dimethoxy-1,4-naphthoquinone derivatives | Pro-apoptotic activity in liver cancer cells | Increased Reactive Oxygen Species (ROS) | Ras-mediated signaling |
This table is based on data for related naphthoquinone compounds, not this compound itself.
Interactions with Macromolecular Targets
The biological activity of small molecules is defined by their interactions with larger macromolecules like DNA and proteins.
DNA Intercalation and Topoisomerase Inhibition
There is no direct evidence confirming that this compound acts as a DNA intercalator or topoisomerase inhibitor. However, the planar aromatic structure is a common feature among compounds that do exhibit these activities. DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. nih.gov Drugs that inhibit these enzymes, known as topoisomerase poisons, can stabilize the transient covalent complex formed between the enzyme and DNA, leading to double-strand breaks and triggering apoptosis. nih.gov
Many anticancer agents, such as the anthracenedione mitoxantrone, function as both DNA intercalators and topoisomerase II inhibitors. nih.gov Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription and is often a prerequisite for topoisomerase poisoning. nih.gov While this mechanism is established for other quinone-containing structures, its applicability to this compound remains to be investigated.
Inhibition of Mitochondrial Electron Transport Chain Components
Specific data on the effects of this compound on mitochondrial respiration is lacking. Nevertheless, the inhibition of the mitochondrial electron transport chain (ETC) is a known mechanism for some quinone-based compounds. The ETC is a series of protein complexes (Complex I-IV) located in the inner mitochondrial membrane responsible for oxidative phosphorylation and ATP production. wikipedia.orgnih.gov
Inhibition of any of these complexes disrupts the flow of electrons, impairs the proton gradient across the inner membrane, and reduces ATP synthesis. nih.gov This can lead to cellular energy depletion and an increase in the production of ROS. Studies on bioactive metabolites from marine-derived fungi have identified compounds that selectively inhibit specific ETC complexes. researchgate.net For example, one such compound was found to selectively inhibit complex IV with a half-maximal inhibitory concentration (IC50) of 20 µM, demonstrating the potential for targeted disruption of mitochondrial respiration by complex molecules. researchgate.net
Specific Enzyme Inhibition Studies and Kinetic Analysis
No specific enzyme inhibition or kinetic analysis studies for this compound are presently available. Such studies are crucial for characterizing the potency and mechanism of an enzyme inhibitor. Key parameters determined in these analyses include the IC50 value and the inhibitor constant (Ki).
The IC50 represents the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. semanticscholar.org While it is a common measure of inhibitor potency, it can be influenced by factors such as substrate concentration. The Ki value, in contrast, is a measure of the binding affinity between the inhibitor and the enzyme and is a more absolute indicator of inhibitory strength. semanticscholar.org The determination of these values is essential for understanding a compound's pharmacological profile.
Table 2: Illustrative IC50 Values for Various Enzyme Inhibitors
| Inhibitor | Target Enzyme/Complex | IC50 Value (µM) | Source Compound/Class |
|---|---|---|---|
| 3,5-dihydroxybenzyl alcohol | DNA Topoisomerase I | 4 | Isolated from Reynoutria japonica |
| Citreorosein | DNA Topoisomerase II | 14 | Isolated from Reynoutria japonica |
This table provides examples of inhibitory concentrations for various compounds against different enzymes to illustrate the concept of IC50. This data is not related to this compound.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar
Impact of Substituent Position and Nature on Biological Activity
The type and position of functional groups on the naphthoquinone core are determining factors for the molecule's interaction with biological targets. The electronic and steric properties of these substituents modulate the compound's reactivity, redox potential, and ability to form intermolecular interactions.
Methoxy (B1213986) (–OCH₃) groups are critical modulators of the physicochemical properties of naphthoquinones. Their presence at positions 2, 7, and 8 influences the molecule's lipophilicity and electronic characteristics, which in turn affects its biological activity.
QSAR studies on related 5,8-dimethoxy-1,4-naphthoquinone series have revealed that biological activity is often highly dependent on the hydrophobicity of the molecule. researchgate.net Methoxy groups generally increase lipophilicity, which can enhance the compound's ability to cross cellular membranes and reach intracellular targets. However, the position of these groups is crucial. For instance, studies on certain naphthoquinones have shown that methoxylation at the C-5 and/or C-8 positions can lead to a loss of activity against yeasts, suggesting that specific substitution patterns are required for different biological targets. brieflands.com
The electronic effect of methoxy groups is also significant. As electron-donating groups, they can influence the redox potential of the quinone system, which is central to the mechanism of action for many naphthoquinones that involves the generation of reactive oxygen species (ROS). researchgate.net The specific arrangement of methoxy groups at C-2, C-7, and C-8 in the target compound creates a unique electronic environment that dictates its interaction with enzymes and other biomolecules. Preliminary studies on 6,7-dimethoxy derivatives have shown that the nature of the side chain significantly influences cytotoxicity, underscoring the interplay between the methoxy groups and other substituents. nih.govnih.gov
Beyond methoxy groups, the introduction of other functionalities onto the naphthoquinone scaffold allows for fine-tuning of biological activity.
Hydroxyl Groups: The position of hydroxyl (–OH) groups is a well-established determinant of activity. For example, the natural product juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) often exhibits high cytotoxicity. nih.govmdpi.com SAR studies have demonstrated that a hydroxyl group at the C-5 position is often essential for potent antileukemic and herbicidal activity. nih.govresearchgate.net This is partly attributed to the formation of an intramolecular hydrogen bond between the 5-hydroxyl and the C-4 carbonyl oxygen, which alters the electronic properties of the quinone ring and makes the C-2 position a preferential site for nucleophilic attack. jcsp.org.pk
Halogen Groups: Halogenation can significantly enhance the potency of naphthoquinone analogues. The introduction of a halogen atom, such as chlorine or fluorine, on an associated benzene (B151609) ring has been shown to increase cytotoxic potency. In some series, halogen atoms on the naphthoquinone core itself are considered crucial for maintaining activity. The high electronegativity and lipophilicity of halogens can improve target interaction and membrane permeability. For instance, chloride-substituted naphthoquinone-amino acid derivatives exhibit more positive redox potentials, which facilitates ROS generation and can lead to higher biological activity. researchgate.net
Allyl Groups: The presence of an unsaturated allyl side chain can also modulate activity. SAR studies of lapachol (B1674495) and its derivatives, which feature an isoprenyl side chain, have shown a clear separation between active and inactive compounds based on their electronic structure. The activity against certain cancer cell lines appears to be influenced by the electronic properties of the side-chain double bond, suggesting that this moiety can participate in the compound's mechanism of action, possibly by acting as a reducing agent.
Amino Groups: The introduction of amino (–NH₂) or substituted amino groups is a widely used strategy to enhance the biological profile of naphthoquinones. Phenylamino substitution, in particular, has been identified as important for selective anticancer activity. SAR studies consistently show that substitution at the C-2 or C-3 position of the naphthoquinone ring with aromatic amines can lead to a significant increase in antiproliferative activity. The nature of the amine and its substituents on the aromatic ring can be further modified to optimize potency and selectivity.
The following table summarizes the impact of different functional groups on the anticancer activity of 1,4-naphthoquinone (B94277) analogues against various cancer cell lines.
| Compound Series | Key Functional Group | Position of Substitution | Observed Effect on Anticancer Activity | Reference |
|---|---|---|---|---|
| Juglone Analogues | Hydroxyl (–OH) | C-5 | Essential for high cytotoxicity in several cell lines. | nih.govmdpi.com |
| 2,3-Dichloro-1,4-naphthoquinone Derivatives | Phenylamino (–NHPh) | C-2 or C-3 | Substitution with PhNH and 4-HO-PhNH moieties is critical for anticancer and anti-metastatic activity. | |
| Benzyl Clicked 1,4-Naphthoquinones | Halogen (–F, –Cl, –Br) | On attached benzene ring | Notably increased cytotoxic potency. | |
| Lapachol Derivatives | Allyl/Isoprenyl | C-2 or C-3 | Electronic properties of the side-chain double bond are critical for activity. |
Scaffold Modifications and Derivative Synthesis for Enhanced Activity
Modifying the fundamental naphthoquinone scaffold or synthesizing derivatives through strategic chemical reactions are key approaches to developing analogues with improved therapeutic properties.
The quinonoid ring of the naphthoquinone core, particularly the C-2 and C-3 positions, is highly susceptible to nucleophilic addition and substitution reactions, making it a prime target for derivatization. jcsp.org.pk A common strategy involves the reaction of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles, such as thiols or amines, to introduce diverse functionalities.
Synthesis of 2-thio- and 2-amino- substituted derivatives has yielded compounds with significant antibacterial and anticancer activities. Furthermore, C-C bond formation via reactions like the Mannich reaction on lawsone (2-hydroxy-1,4-naphthoquinone) has produced potent derivatives. mdpi.com Modifications on the aromatic ring, such as altering the methoxy substitution pattern, also play a crucial role in defining the molecule's activity profile. nih.govnih.gov
Fusing or linking heterocyclic rings to the naphthoquinone scaffold is a highly effective strategy for generating novel compounds with enhanced biological activity. Heterocycles can act as pharmacophores, improve binding affinity to targets, and alter the physicochemical properties of the parent molecule.
Triazoles: The 1,2,3-triazole ring, often introduced via copper-catalyzed "click chemistry," has been successfully incorporated into naphthoquinone hybrids. These hybrid molecules have demonstrated potent anticancer activity, with some derivatives acting as multi-kinase inhibitors. The triazole moiety can serve as a stable linker and a bioisostere for an amide bond, and its presence can improve the drug-like properties of the compound.
Imidazoles: Naphtho[2,3-d]imidazole-4,9-diones, formed by condensing substituted naphthoquinones, represent another important class of derivatives. These imidazole-based compounds have shown broad-spectrum antibacterial and antifungal activities. The fusion of the imidazole (B134444) ring creates a more rigid, planar system that can interact differently with biological targets compared to the parent naphthoquinone.
The table below presents data on the biological activity of naphthoquinone-heterocycle hybrids.
| Hybrid Class | Example Target | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 1,4-Naphthoquinone-1,2,3-triazole | CDK2, VEGFR3, PDGFRA kinases | Anticancer | Exhibited potent antiproliferative activity with IC₅₀ values as low as 0.3 µM against cancer cells. | |
| Naphtho[2,3-d]imidazole-4,9-dione | Gram-positive and Gram-negative bacteria | Antibacterial | Derivatives displayed a broad spectrum of activity with MIC values in the 8–64 μg/mL range. | |
| 1,2-Naphthoquinone-1,2,3-triazole | HCT-116 and MCF-7 cancer cells | Anticancer | Emerged as promising cytotoxic agents with selectivity towards cancer cells over non-tumor cells. |
Glycosylation, the attachment of a sugar moiety to the naphthoquinone core, is a powerful strategy to modulate the pharmacological profile of these compounds. Conjugation with carbohydrates can improve aqueous solubility, alter bioavailability, and facilitate targeted delivery to specific cells or tissues.
Naphthoquinone glycosides can be synthesized as O-, S-, C-, or N-linked conjugates. SAR studies of these glycosides have revealed important trends. For instance, in a series of S-glycosides of juglone, the presence of the 5-hydroxyl group on the quinone moiety was found to be essential for high cytotoxicity against leukemia cells. nih.gov The nature and stereochemistry of the sugar itself also influence activity. The conversion of naphthoquinones into their glycoside derivatives can improve their solubility and potential for targeted action, making them promising candidates for further development. A review of recent literature indicates that the presence of polar groups at C-2 and C-5, often introduced via glycosylation, is beneficial for biological activities.
Computational Chemistry Approaches in SAR/QSAR Studies
Computational chemistry has become an indispensable tool in the exploration of for compounds like 2,7,8-Trimethoxynaphthalene-1,4-dione. These in silico methods provide profound insights into the molecular interactions and properties that govern the biological activity of naphthalene-1,4-dione derivatives, guiding the rational design of more potent and selective molecules.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For naphthalene-1,4-dione derivatives, docking studies are crucial for elucidating binding modes and affinities with various biological targets, such as enzymes and receptors.
Research on various naphthalene-1,4-dione derivatives has demonstrated their potential to interact with a range of protein targets. Docking simulations predict the binding energy (ΔG), which indicates the affinity of the ligand for the target, and reveal key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. For instance, studies on similar compounds targeting enzymes like Topoisomerase II or COX-2 have shown that the naphthoquinone scaffold serves as a crucial anchor. mdpi.comscilit.com The specific substitution pattern, such as the presence and position of methoxy groups on the naphthalene (B1677914) ring, significantly influences the binding affinity and selectivity. nih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose. For example, docking of a naphthoquinone sulfonamide derivative into the P2X7 allosteric site showed that the 1,4-naphthoquinone moiety established hydrophobic interactions with key residues like Phe108, Val312, and Met105. nih.gov Similarly, studies on hybrids of 1,4-naphthoquinone with thymidine (B127349) derivatives targeting the BCL-2 protein revealed that these compounds have a high affinity for the protein's active site. mdpi.com
Interactive Data Table: Example Binding Affinities of Naphthoquinone Derivatives Against Various Targets.
| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|---|
| Naphthoquinone Derivative | Topoisomerase II | 3L4K | -10.66 | - |
| Naphthoquinone Derivative | COX-2 | 3LN1 | -9.4 | - |
| Naphthoquinone Sulfonamide | P2X7 Receptor | 5U1U | Similar to A740003 | Phe108, Val312, Met105, Phe88 |
Note: The data presented are for illustrative purposes based on studies of various naphthalene-1,4-dione derivatives and may not represent the specific binding affinity of this compound.
These studies underscore the utility of molecular docking in predicting how structural modifications, such as the methoxy groups in this compound, could modulate binding to specific protein targets.
Quantitative Structure-Activity Modeling and Descriptor Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more chemical properties, known as descriptors, to a specific activity. nih.govwikipedia.org
For a class of compounds like naphthalene-1,4-diones, a QSAR study involves calculating a variety of molecular descriptors for each analog. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A statistical method, such as Multiple Linear Regression (MLR), is then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability, assessed through cross-validation techniques. researchgate.net
For example, a QSAR analysis of methcathinone (B1676376) analogues identified a significant correlation between the steric parameter (Es) of substituents and the selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). nih.gov This suggests that for this compound, the size and spatial arrangement of the three methoxy groups would be critical descriptors in a QSAR model predicting its activity. The electronic properties conferred by the oxygen atoms in the methoxy and dione (B5365651) groups would also likely be significant descriptors.
A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), goes a step further by analyzing the 3D steric and electrostatic fields around the aligned molecules. wikipedia.org This provides a more detailed, three-dimensional understanding of how specific structural features relate to activity. Such models can generate contour maps that visualize regions where, for instance, bulky groups or positive electrostatic potential would increase or decrease biological activity, providing a clear roadmap for structural modification. tandfonline.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org MD simulations are invaluable for assessing the stability of a docked complex, analyzing conformational changes in both the ligand and the protein, and calculating binding free energies with greater accuracy. nih.gov
In a typical MD simulation of a protein-ligand complex, the system is placed in a simulated physiological environment (a box of water molecules and ions). The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can confirm the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored; a stable RMSD over time suggests a stable complex. nih.gov For example, MD simulations performed on complexes of naphthoquinone derivatives with the heat shock protein 90 (Hsp90) and the P2X7 receptor helped to understand the stability and key interactions driving the binding. nih.govtandfonline.com These simulations often highlight the critical role of hydrophobic interactions and hydrogen bonds in maintaining the complex's stability. elsevierpure.com Furthermore, MD simulations can reveal the flexibility of certain protein regions and how the ligand adapts its conformation within the binding pocket.
Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more rigorous estimation of binding affinity than docking scores alone. nih.gov
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms
For studying processes that involve changes in electronic structure, such as the formation or breaking of chemical bonds during an enzymatic reaction, pure molecular mechanics (MM) methods are insufficient. Quantum Mechanical (QM) methods, based on solving the Schrödinger equation, are required to describe these electronic events accurately. nih.gov
QM calculations can be used to study the electronic properties of this compound itself, such as its molecular orbital energies (HOMO/LUMO), which are related to its reactivity. nih.gov When studying the interaction of this compound within an enzyme active site where a chemical reaction occurs, the computational cost of applying QM methods to the entire enzyme-solvent system is prohibitive.
This challenge is addressed by hybrid QM/MM methods. wordpress.comnih.gov In a QM/MM approach, the system is partitioned into two regions. The chemically active core, such as the ligand and key amino acid residues directly involved in the reaction, is treated with a high-level QM method (e.g., Density Functional Theory - DFT). The remainder of the system, including the rest of the protein and the solvent, is treated with a computationally less expensive MM force field. frontiersin.org This approach allows for the accurate modeling of reaction pathways, transition states, and activation energies within the complex environment of an enzyme active site. dntb.gov.uarsc.org QM/MM simulations are a powerful tool for elucidating detailed reaction mechanisms, which is crucial for understanding the mode of action of enzyme inhibitors and for designing novel catalysts. nih.gov
Biosynthetic Pathways and Natural Occurrence
Identification of Natural Sources and Organisms Containing Naphthoquinones
Naphthoquinones are widespread in nature, with numerous derivatives identified from plants, fungi, lichens, and various microorganisms. scielo.br These compounds are known for their diverse biological activities and often contribute to the pigmentation of the source organism.
While there are no documented natural sources for 2,7,8-Trimethoxynaphthalene-1,4-dione, other methoxylated naphthoquinones have been isolated. For instance, 2-Methoxy-1,4-naphthoquinone has been identified in species of the genus Impatiens. nih.govwikipedia.org Fungi, particularly endophytic and mangrove-derived species, are also prolific producers of diverse naphthoquinone derivatives. mdpi.comresearchgate.net The structural variety of naphthoquinones from these sources suggests that organisms possessing the genetic and enzymatic machinery for naphthoquinone biosynthesis could potentially produce polymethoxylated variants.
The table below lists some examples of naturally occurring naphthoquinones and their sources, highlighting the diversity of organisms that produce this class of compounds.
| Naphthoquinone Derivative | Natural Source(s) |
| Plumbagin | Plumbago, Drosera, and Ebenceae species scielo.br |
| Juglone (B1673114) | Juglans regia (Walnut tree) mdpi.com |
| Lawsone | Lawsonia inermis (Henna) nih.gov |
| 2-Methoxy-1,4-naphthoquinone | Impatiens species nih.govwikipedia.org |
| Various Naphthoquinones | Endophytic fungi (e.g., Talaromyces sp.) mdpi.com |
| Trypethelone derivatives | Lichenized fungus Trypethelium eluteriae nih.gov |
This table is illustrative of known naphthoquinone sources and does not include this compound due to a lack of available data.
Elucidation of Proposed Biosynthetic Routes to Polymethoxylated Naphthoquinones
The biosynthesis of the naphthalene (B1677914) ring system of naphthoquinones can occur through several pathways, with the polyketide and shikimate pathways being the most common in plants and microorganisms. The subsequent decoration of the naphthoquinone scaffold, including methoxylation, is a key step in generating the vast diversity of these natural products.
Given the structure of this compound, its biosynthesis would likely involve a series of hydroxylation and subsequent O-methylation steps on a precursor naphthoquinone. A plausible biosynthetic precursor could be a trihydroxynaphthalene or a dihydroxy-1,4-naphthoquinone.
The proposed general steps for the biosynthesis of a polymethoxylated naphthoquinone like this compound would be:
Formation of the Naphthoquinone Core: Synthesis of a basic 1,4-naphthoquinone (B94277) structure via either the polyketide pathway (from acetate (B1210297) and malonate units) or the shikimate pathway (leading to intermediates like o-succinylbenzoic acid). nih.gov
Hydroxylation: Introduction of hydroxyl groups at positions 2, 7, and 8 of the naphthalene ring by specific hydroxylase enzymes, likely belonging to the cytochrome P450 monooxygenase or flavin-dependent monooxygenase families.
O-Methylation: Sequential methylation of the hydroxyl groups by O-methyltransferases (OMTs) using S-adenosyl methionine (SAM) as the methyl group donor. The regioselectivity of these OMTs would be crucial in determining the final methoxylation pattern.
This proposed pathway is speculative and awaits experimental validation through the isolation of the compound from a natural source and subsequent biosynthetic studies using labeled precursors.
Characterization of Enzymatic Systems Involved in Naphthoquinone Biosynthesis
The enzymatic machinery responsible for the biosynthesis of naphthoquinones is complex and involves a variety of enzyme classes. While the specific enzymes for the synthesis of this compound have not been identified, studies on other natural products provide insights into the types of enzymes that would be involved.
Key enzyme families implicated in the biosynthesis of modified naphthoquinones include:
Polyketide Synthases (PKSs): Responsible for the assembly of the carbon skeleton of the naphthoquinone core from acetate and malonate units.
Hydroxylases: These enzymes, often cytochrome P450s, introduce hydroxyl groups onto the aromatic ring, which are prerequisites for subsequent methylation. nih.gov
O-Methyltransferases (OMTs): A large and diverse family of enzymes that catalyze the transfer of a methyl group from SAM to a hydroxyl group. The specific OMTs involved would dictate the final methoxylation pattern of the naphthoquinone.
The identification and characterization of these enzymes from an organism that produces this compound would be essential to fully elucidate its biosynthetic pathway. Such studies would involve techniques like gene cloning, heterologous expression, and in vitro enzyme assays.
Advanced Analytical Methodologies in Naphthoquinone Research
Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC-MS) for Purity and Quantification
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used extensively in the analysis of organic compounds like 2,7,8-Trimethoxynaphthalene-1,4-dione. nih.gov These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. nih.gov The high resolution and sensitivity of HPLC and UPLC make them ideal for determining the purity of a synthesized or isolated compound and for quantifying its concentration in various samples. nih.gov
For a compound such as this compound, a typical HPLC analysis for purity would involve dissolving a sample in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is calculated based on the relative area of the main peak. For quantification, a calibration curve is first generated by running known concentrations of a pure standard. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. mdpi.com While some naphthoquinones may require derivatization to increase their volatility, GC-MS provides excellent separation and structural information from the mass spectrometer detector. mdpi.com The gas chromatograph separates components in the vapor phase, and the mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint. mdpi.com
Table 1: Illustrative HPLC Purity Analysis Data for this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.45 | 15,234 | 0.8 | Impurity A |
| 2 | 5.82 | 1,885,670 | 98.9 | This compound |
| 3 | 7.11 | 6,543 | 0.3 | Impurity B |
This table represents hypothetical data for illustrative purposes.
Mass Spectrometry-Based Profiling of Metabolites and Adducts
Mass spectrometry (MS) is an indispensable tool in metabolomics and for studying how compounds are processed in biological systems. nih.gov When a compound like this compound is introduced into a biological system, it can be modified by metabolic enzymes, leading to the formation of various metabolites. nih.gov High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), can detect and identify these metabolites by accurately measuring their mass-to-charge ratio. nih.gov Common metabolic transformations for a methoxylated compound include O-demethylation, hydroxylation, and conjugation with molecules like glucuronic acid or sulfate. researchgate.net
Furthermore, reactive metabolites of naphthoquinones can form covalent bonds with biological macromolecules such as proteins, forming adducts. nih.govresearchgate.net The formation of these adducts can be a key event in the biological activity or toxicity of a compound. nih.gov Mass spectrometry can identify these adducts by detecting the characteristic mass shift in peptides isolated from proteins that have been exposed to the compound. plos.orgnih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment the adducted peptide, providing information about the specific amino acid residue that has been modified. plos.orgnih.gov
Table 2: Potential Metabolites of this compound and Their Expected Mass Shifts
| Parent Compound | Biotransformation | Metabolite | Mass Shift (Da) |
| This compound | O-Demethylation | Hydroxy-dimethoxynaphthalene-1,4-dione | -14.02 |
| This compound | Hydroxylation | Hydroxy-trimethoxynaphthalene-1,4-dione | +15.99 |
| This compound | Glucuronidation | Glucuronide conjugate | +176.03 |
| This compound | Sulfation | Sulfate conjugate | +79.96 |
This table is based on common metabolic pathways and serves as a predictive guide.
High-Throughput Screening Assays for Biological Activity Profiling
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for their effect on a specific biological target or pathway. nih.govopentrons.com This technology is crucial in drug discovery and for profiling the biological activities of novel compounds like this compound. HTS assays can be broadly categorized as biochemical or cell-based. nih.gov
Biochemical assays measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor. nih.gov For example, this compound could be screened against a panel of protein kinases to determine if it inhibits their activity. Cell-based assays, on the other hand, measure a compound's effect in a living cellular environment. opentrons.com These assays can monitor a wide range of cellular processes, such as cell viability, gene expression, or the activation of specific signaling pathways. nih.gov The automation and miniaturization used in HTS allow for the generation of large datasets that can provide a comprehensive profile of a compound's biological activity. opentrons.comchemdiv.com
Table 3: Example of High-Throughput Screening Data for this compound Against a Kinase Panel
| Kinase Target | % Inhibition at 10 µM | Hit (Yes/No) |
| Kinase A | 85.2 | Yes |
| Kinase B | 12.5 | No |
| Kinase C | 5.6 | No |
| Kinase D | 92.1 | Yes |
| Kinase E | 45.3 | No |
This table contains hypothetical data to illustrate the output of an HTS assay. A "hit" is often defined as inhibition above a certain threshold (e.g., >50%).
Future Research Directions and Translational Potential in Chemical Biology
Rational Design and Synthesis of Novel 2,7,8-Trimethoxynaphthalene-1,4-dione Analogues with Tuned Selectivity and Potency
The therapeutic potential of a lead compound is heavily dependent on its selectivity and potency, which can be optimized through rational drug design and synthetic modification. For this compound, future efforts will focus on creating a library of analogues by strategically modifying its core structure. nih.govnih.gov The existing methoxy (B1213986) groups at the 2, 7, and 8 positions offer a unique electronic and steric starting point for further derivatization.
Synthetic strategies will likely involve the introduction of diverse functional groups to probe structure-activity relationships (SAR). tandfonline.com For instance, the addition of various amino groups (anilino moieties), sulfur-containing side chains, or heterocyclic rings like triazoles and imidazoles could significantly alter the compound's biological activity. mdpi.comnih.govrsc.org The synthesis of dimers or hybrid molecules that combine the naphthoquinone core with other known bioactive pharmacophores is another promising avenue. tandfonline.com
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, will be instrumental in this process. researchgate.net These in silico approaches can predict how structural modifications will affect binding to specific biological targets, thereby guiding the synthesis of analogues with enhanced potency and a more desirable selectivity profile, minimizing off-target effects. mdpi.com
| Modification Strategy | Rationale | Potential Functional Groups | Reference Synthetic Approaches |
|---|---|---|---|
| Substitution at C3-position | Enhance potency and modulate electronic properties. | Amino (anilino), Thioether, Halogen, Alkyl chains | Nucleophilic substitution reactions |
| Modification of Methoxy Groups | Alter solubility and hydrogen bonding capacity. | Hydroxyl, Alkoxy chains, Ester groups | Demethylation followed by etherification or esterification |
| Annulation of Heterocyclic Rings | Increase structural rigidity and introduce new interaction points. | Imidazole (B134444), Triazole, Oxazole | Condensation reactions with appropriate precursors |
| Dimerization | Increase avidity for targets and explore novel mechanisms. | Alkyl or ether linkers | Coupling reactions |
Deeper Elucidation of Specific Molecular Targets and Downstream Signaling Pathways
While naphthoquinones are known to exert their effects through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of DNA topoisomerases, the specific molecular targets of this compound and its future analogues are yet to be identified. nih.govnih.gov A critical area of future research will be the precise identification of its protein binding partners and the elucidation of the downstream signaling cascades it modulates.
Naphthoquinones have been reported to interact with a diverse range of targets implicated in cancer and other diseases, such as:
Enzymes: Cyclooxygenase-2 (COX-2), DNA Topoisomerase, NAD(P)H: Quinone Oxidoreductase 1 (NQO1). nih.govmdpi.comcsir.co.za
Kinases and Phosphatases: Mitogen-activated protein kinase kinase 7 (MKK7), Cell division cycle 25 (Cdc25) phosphatases, and components of the PI3K/Akt/mTOR pathway. mdpi.comresearchgate.netnih.gov
Transcription Factors and Receptors: Tumor suppressor p53, Epidermal Growth Factor Receptor (EGFR), and components of the Wnt/β-catenin pathway. nih.govnih.govnih.gov
Modern chemical biology and proteomic techniques will be essential for this work. Methods like differential proteomics can reveal changes in protein expression in cells treated with the compound. nih.gov Furthermore, activity-based protein profiling (ABPP) can be used to identify direct covalent targets within the proteome. researchgate.net Unraveling these pathways will not only clarify the mechanism of action but also identify biomarkers for predicting therapeutic response.
Investigation of Synergistic Effects in Combination Therapies with Naphthoquinone Derivatives
The multi-target nature of many naphthoquinone derivatives makes them attractive candidates for combination therapies. nih.gov Future studies should explore the potential synergistic effects of this compound analogues when used alongside established therapeutic agents, particularly in the context of cancer treatment. Chemotherapy is often limited by severe side effects and the development of drug resistance. nih.govcsir.co.za
Combination therapy aims to overcome these challenges by targeting multiple pathways simultaneously, which can lead to enhanced efficacy at lower doses, thereby reducing toxicity. nih.gov Analogues of this compound could be tested in combination with standard-of-care chemotherapeutics (e.g., platinum-based drugs, taxanes) or targeted therapies. The goal is to identify combinations that exhibit synergism, where the combined effect is greater than the sum of the individual effects, potentially resensitizing resistant tumors to treatment.
Development of Advanced Preclinical Models for Efficacy and Mechanism of Action Studies
To accurately predict the clinical potential of novel this compound analogues, it is crucial to move beyond traditional two-dimensional (2D) cell culture models. Future research must employ more physiologically relevant advanced preclinical models that better mimic the complexity of human disease. nih.govijpsr.com
These models include:
3D Spheroids and Organoids: These three-dimensional cultures better replicate the cell-cell interactions and microenvironment of a tumor. nih.gov
Patient-Derived Xenografts (PDXs): PDX models, created by implanting tissue from a patient's tumor into an immunodeficient mouse, maintain the heterogeneity and genetic characteristics of the original tumor. nih.govnih.gov They have shown significantly higher predictive accuracy for clinical efficacy compared to conventional cell line-based xenografts. oaepublish.comgd3services.comnih.gov
Humanized Mouse Models: For investigating interactions with the immune system, PDX models can be established in "humanized" mice that have a functional human immune system, which is critical for evaluating immunomodulatory effects. mdpi.com
Utilizing these advanced models will provide a more robust assessment of the efficacy, toxicity, and mechanism of action of new derivatives, facilitating a more successful translation from the laboratory to the clinic. ijcap.in
| Model Type | Key Features | Primary Application |
|---|---|---|
| 3D Tumor Spheroids/Organoids | Mimic tumor micro-architecture and cell-cell interactions. | High-throughput screening, mechanism of action studies. |
| Patient-Derived Xenografts (PDX) | Preserve original tumor heterogeneity and genetics. oaepublish.com | Efficacy testing, biomarker discovery, personalized medicine approaches. nih.gov |
| Humanized-PDX Models | PDX model in a mouse with a reconstituted human immune system. mdpi.com | Evaluation of immuno-oncology agents and combination therapies. |
Design and Application of Naphthoquinone-Based Chemical Probes for Biological System Interrogation
To fully understand how this compound and its analogues function within a complex biological system, they can be developed into chemical probes. acs.orgpageplace.de A chemical probe is a small molecule tool used to study biological phenomena. opentargets.org This involves modifying the parent compound with a reporter tag without significantly altering its biological activity.
Key strategies include:
Affinity-Based Probes: The naphthoquinone scaffold can be functionalized with a biotin (B1667282) tag. This allows for the "pull-down" of protein targets from cell lysates, which can then be identified using mass spectrometry. acs.org
Fluorescent Probes: Attaching a fluorophore to the molecule enables the visualization of its subcellular localization and dynamics in real-time using advanced microscopy techniques.
Photoaffinity Probes: Incorporating a photoactivatable group allows for the formation of a covalent bond with the target protein upon UV irradiation. This technique is particularly useful for capturing transient or weak interactions. rsc.org
The development of such probes from the this compound scaffold would provide powerful tools for target validation, mechanism of action studies, and the broader interrogation of cellular pathways. youtube.com
Q & A
Q. What are the optimal synthetic pathways for achieving high-purity 2,7,8-Trimethoxynaphthalene-1,4-dione?
Methodological Answer:
- Step 1: Start with a naphthoquinone core (e.g., 1,4-naphthoquinone) and employ regioselective methoxylation. Use protecting groups (e.g., acetyl) to direct substitutions to the 2,7,8 positions.
- Step 2: Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For example, highlights methoxylation at the 2-position using methanol and acid catalysis at 60–80°C .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm).
- Key Data: Similar compounds (e.g., 5,6,8-trimethoxy derivatives) report yields of 65–75% under optimized conditions .
Q. Which spectroscopic techniques are critical for characterizing methoxy group positions in naphthoquinone derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Methoxy protons appear as singlets (δ 3.8–4.0 ppm). Coupling patterns in aromatic regions resolve substitution positions (e.g., uses ¹H NMR to assign methoxy groups at 5,6,8 positions) .
- ¹³C NMR: Methoxy carbons resonate at δ 55–60 ppm; carbonyl carbons (C1, C4) appear at δ 180–190 ppm.
- Infrared (IR) Spectroscopy: C=O stretches at 1660–1680 cm⁻¹ confirm the quinone core .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₃H₁₂O₅: calc. 248.0685, obs. 248.0682) .
Q. What safety protocols are essential for handling methoxy-substituted naphthoquinones?
Methodological Answer:
- Storage: Store under inert gas (argon/nitrogen) in moisture-free environments to prevent degradation () .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as naphthoquinones may cause irritation () .
- Waste Disposal: Segregate organic waste and neutralize acidic byproducts before disposal () .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Methodological Answer:
-
Crystallization: Grow crystals via slow evaporation in dichloromethane/methanol (1:1). achieved orthorhombic crystals (space group P2₁2₁2₁) with Z = 4 .
-
Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) at 89 K. Collect data to 0.83 Å resolution (R factor < 0.05).
-
Analysis: Refine structures using SHELXL. Key metrics:
Parameter Value Source C–C bond length 1.462(3) Å Torsion angles 178.5° (methoxy)
Q. How can computational modeling predict the redox behavior of this compound?
Methodological Answer:
-
Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate reduction potentials (E⁰) via:
Where ΔG_red is Gibbs free energy change, n = electrons transferred, F = Faraday constant.
-
Validation: Compare with experimental cyclic voltammetry (CV) data. For example, similar trimethoxy derivatives show E⁰ = −0.45 V vs. Ag/AgCl .
Q. What strategies reconcile discrepancies in reported biological activities of structurally analogous naphthoquinones?
Methodological Answer:
-
Meta-Analysis: Compare bioassay conditions (e.g., cell lines, concentrations) across studies. notes that electrochemical properties (e.g., redox cycling) influence cytotoxicity .
-
Structure-Activity Relationship (SAR): Tabulate methoxy positions vs. IC₅₀ values:
Compound IC₅₀ (μM) Source 5,6,8-Trimethoxy (Analog) 12.3 2,5,7-Trimethoxy (Analog) 8.7 -
Mechanistic Studies: Use fluorescence probes (e.g., ROS detection) to quantify oxidative stress pathways () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
